
N-(2,5-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2,5-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural motifs, such as the presence of a dimethylphenyl group, a morpholino group, and an acetamide moiety. These structural features are often seen in molecules with pharmacological potential.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides involves the reaction of 4-benzyloxy-3,5-dimethylphenylacetate with substituted benzyl amines, followed by debenzylation to yield the final products with good yields . Similarly, the synthesis of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides starts from hydroxyphenylacetic acid, which is condensed with aromatic amines and then with 1-(2-chloroethyl) morpholine hydrochloride . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related acetamide compounds has been characterized using various techniques such as IR, 1H NMR, mass spectrometry, and elemental analysis . The title compound "N-(2,6-Dimethylphenyl)-2,2,2-trimethylacetamide" crystallizes with four molecules in the asymmetric unit, and its molecular conformation is similar to other closely related acetanilides . This suggests that the compound of interest may also exhibit a conformation similar to these related structures.
Chemical Reactions Analysis
The chemical reactions involving related compounds are not explicitly detailed in the provided papers. However, the synthesis processes imply that these compounds can participate in reactions typical for acetamides, such as condensation and debenzylation , as well as reactions involving chloroethyl morpholine hydrochloride . These reactions are crucial for constructing the complex molecular architecture of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds include their ability to form crystals and their molecular conformations, as evidenced by the crystallization of "N-(2,6-Dimethylphenyl)-2,2,2-trimethylacetamide" . The antimicrobial activity of some synthesized compounds indicates that they have significant biological properties, which were assessed using the disc agar diffusion technique . These properties are indicative of the potential physical and chemical characteristics of the compound .
Wissenschaftliche Forschungsanwendungen
Morpholine Derivatives in Scientific Research
Neuroprotective and Cognitive Enhancing Properties : Research on morpholine derivatives has highlighted their potential in improving memory and learning, offering neuroprotective properties, and correcting behavioral disorders. For example, certain morpholine analogues have been studied for their ability to enhance glutamatergic transmission and interact with key mediators in cholinergic synapses, suggesting a possible role in treating neurological disorders such as Alzheimer's disease (Semina et al., 2016).
Antituberculosis Activity : The antituberculosis activity of organotin complexes with ligands related to morpholine derivatives has been scrutinized, showing that certain complexes exhibit superior activity. This suggests potential applications in developing antituberculosis agents that leverage the structural diversity of organotin moiety in combination with morpholine or similar compounds (Iqbal et al., 2015).
Synthetic and Pharmaceutical Applications : Morpholine and its derivatives have been noted for their broad spectrum of pharmaceutical applications. Recent synthetic methods have developed various new derivatives, showing potent pharmacophoric activities. This suggests that the compound might have applications in developing new therapeutic agents or in enhancing the properties of existing drugs (Mohammed et al., 2015).
Role in Tissue Protection, Regeneration, and Immunity : Exploring the mechanisms beyond the nervous system, studies have suggested that compounds like N,N-dimethyltryptamine, which share structural similarities with morpholine derivatives, could have roles in cellular protective mechanisms. This opens potential research avenues for the compound in fields such as tissue regeneration and immunology (Frecska et al., 2013).
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-16-7-8-17(2)20(13-16)25-24(30)23(29)19-14-27(21-6-4-3-5-18(19)21)15-22(28)26-9-11-31-12-10-26/h3-8,13-14H,9-12,15H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJICQXSZUFEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

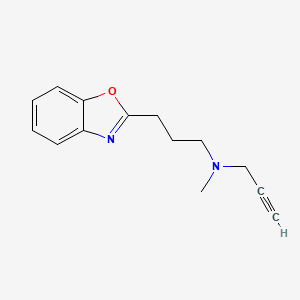
![2-(Benzo[d][1,3]dioxole-5-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2528406.png)
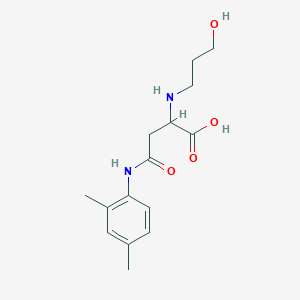
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2528412.png)
![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate](/img/structure/B2528415.png)
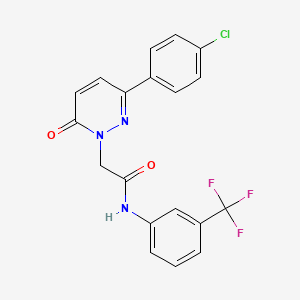
![2-(3-chlorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2528417.png)


![Ethyl 2-cyano-4-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-4-oxobutanoate](/img/structure/B2528422.png)
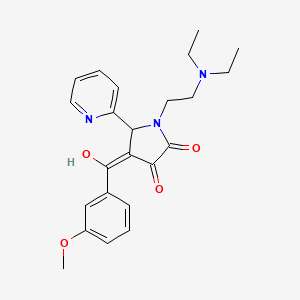
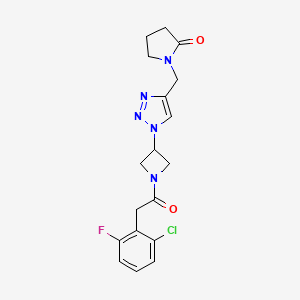
![N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2528425.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-anthracen-9-ylprop-2-enoate](/img/structure/B2528426.png)